

Spectroscopic and Synthetic Insights into 4-Methylcatechol-d3: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylcatechol-d3

Cat. No.: B12398623

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data and synthetic methodologies related to 4-Methylcatechol. While the primary focus of this document is the deuterated isotopologue, **4-Methylcatechol-d3** (CAS: 83719-41-9), a thorough search of publicly accessible databases and scientific literature has revealed a significant lack of experimental spectroscopic data (NMR, MS) for this specific compound.

Therefore, this guide presents the comprehensive spectroscopic data available for the non-deuterated parent compound, 4-Methylcatechol (CAS: 452-86-8), as a reference. This is supplemented by a discussion of the expected spectral differences arising from the deuterium labeling. Additionally, a representative synthetic protocol for 4-Methylcatechol is provided to illustrate a potential route for its preparation.

Physicochemical Properties

A table summarizing the key physicochemical properties of both 4-Methylcatechol and its deuterated analog is presented below for comparative analysis.

Property	4-Methylcatechol	4-Methylcatechol-d3	Reference
Molecular Formula	C ₇ H ₈ O ₂	C ₇ H ₅ D ₃ O ₂	--INVALID-LINK--
Molecular Weight	124.14 g/mol	127.16 g/mol	--INVALID-LINK--
CAS Number	452-86-8	83719-41-9	--INVALID-LINK--

Spectroscopic Data for 4-Methylcatechol

The following sections detail the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the non-deuterated 4-Methylcatechol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.78	d	1H	Ar-H
6.68	d	1H	Ar-H
6.60	dd	1H	Ar-H
4.8 (br s)	s	2H	-OH
2.21	s	3H	-CH ₃

Note: The spectrum was reported in D₂O at 600 MHz. The hydroxyl protons are often observed as a broad singlet and their chemical shift can vary with concentration and temperature.

Expected ¹H NMR Spectral Differences for **4-Methylcatechol-d3**:

The most significant difference in the ¹H NMR spectrum of **4-Methylcatechol-d3** compared to its non-deuterated counterpart would be the absence of the signal corresponding to the methyl protons. The singlet observed at approximately 2.21 ppm would not be present. The aromatic proton signals would remain, although minor shifts might be observed due to isotopic effects.

¹³C NMR:

Chemical Shift (ppm)	Assignment
143.5	C-OH
142.0	C-OH
128.5	C-CH ₃
121.5	Ar-CH
116.0	Ar-CH
114.5	Ar-CH
20.8	-CH ₃

Expected ¹³C NMR Spectral Differences for **4-Methylcatechol-d3**:

In the ¹³C NMR spectrum of **4-Methylcatechol-d3**, the signal for the methyl carbon (-CD₃) would exhibit a characteristic triplet multiplicity due to coupling with deuterium (spin I=1). The chemical shift of this carbon would also be slightly shifted upfield compared to the -CH₃ group in the non-deuterated compound.

Mass Spectrometry (MS)

The mass spectrum of 4-Methylcatechol typically shows a molecular ion peak (M⁺) at m/z 124.

Expected Mass Spectrum for **4-Methylcatechol-d3**:

For **4-Methylcatechol-d3**, the molecular ion peak would be observed at m/z 127, reflecting the presence of three deuterium atoms. The fragmentation pattern would be expected to be similar to the non-deuterated compound, with fragment ions showing a corresponding mass shift of +3 where the deuterated methyl group is retained.

Experimental Protocols: Synthesis of 4-Methylcatechol

While a specific protocol for **4-Methylcatechol-d3** is not readily available, a general method for the synthesis of 4-Methylcatechol is described in the literature. This can be adapted for the synthesis of the deuterated analog by using a deuterated starting material.

A common synthetic route involves the demethylation of 2-methoxy-4-methylphenol. The following is a generalized procedure based on a patent for the synthesis of 4-methylcatechol[1]:

Materials:

- 2-methoxy-4-methylphenol
- Hydrobromic acid
- Sodium sulfite
- Inert gas (e.g., Nitrogen or Argon)
- Cyclohexane
- Toluene
- Sodium carbonate
- Sodium chloride solution

Procedure:

- To a reaction vessel equipped for reflux and inert gas atmosphere, add 2-methoxy-4-methylphenol, hydrobromic acid, and sodium sulfite.
- Continuously bubble hydrogen bromide gas into the reaction mixture while heating to reflux.
- Maintain the reflux for 4-6 hours, ensuring the system is protected from light.
- After the reaction is complete, cool the mixture and neutralize it to a weakly acidic pH with sodium carbonate.
- Extract the product with a mixture of cyclohexane and toluene.

- Wash the combined organic layers with a sodium chloride solution.
- Remove the solvent under reduced pressure under an inert atmosphere.
- Cool the residue to induce crystallization.
- Collect the white crystalline product by filtration at low temperature.

To synthesize **4-Methylcatechol-d3**, one would start with 2-methoxy-4-(methyl-d3)-phenol.

Workflow and Data Analysis

The following diagram illustrates a general workflow for the characterization of a synthesized compound like **4-Methylcatechol-d3**.

Figure 1. General Workflow for Compound Characterization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methylcatechol | CAS No- 452-86-8 | Simson Pharma Limited [simsonpharma.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into 4-Methylcatechol-d3: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12398623#spectroscopic-data-for-4-methylcatechol-d3-nmr-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com